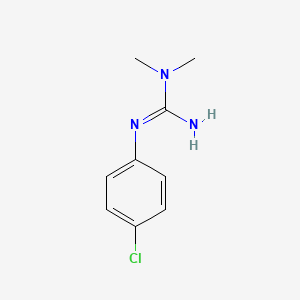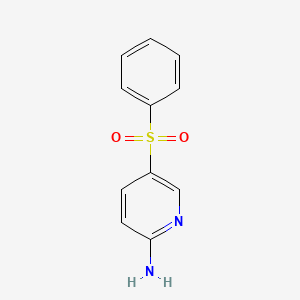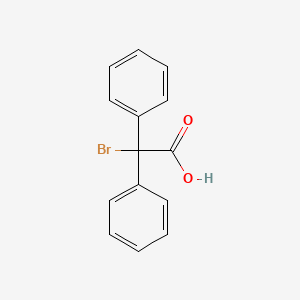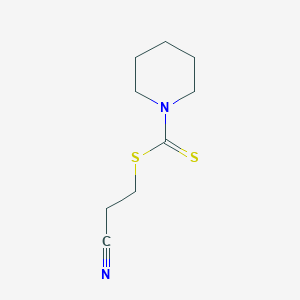![molecular formula C17H14O4 B14008220 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid CAS No. 66802-35-5](/img/structure/B14008220.png)
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 2-(4-hydroxy-3-methoxyphenyl)acrylic acid
- 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Uniqueness
What sets 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid apart is its specific structure, which allows for unique interactions and applications in various fields. Its methoxy group and benzoic acid moiety contribute to its distinct chemical and biological properties .
Properties
CAS No. |
66802-35-5 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-11(12-6-5-7-13(10-12)21-2)16(18)14-8-3-4-9-15(14)17(19)20/h3-10H,1H2,2H3,(H,19,20) |
InChI Key |
QXRQWWAVCKDFJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)



![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)



![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

